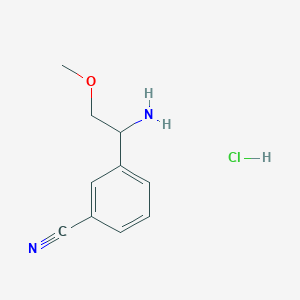![molecular formula C19H18N4O B3013047 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone CAS No. 2379986-37-3](/img/structure/B3013047.png)
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that has been developed for its ability to selectively target certain biological processes, making it an important tool for investigating the mechanisms of various diseases and disorders.
Mécanisme D'action
The mechanism of action of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone involves the selective targeting of certain biological pathways and processes. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the development and progression of various diseases and disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone can vary depending on the specific application and dosage used. However, the compound has been shown to have potent anti-inflammatory and anti-tumor effects, as well as the ability to modulate certain neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone is its ability to selectively target certain biological processes, making it a valuable tool for investigating the mechanisms of various diseases and disorders. However, the compound can be challenging to synthesize and may have limited solubility in certain solvents, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are many potential future directions for research involving [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone. Some of these include the development of new drugs and therapies based on the compound's anti-inflammatory and anti-tumor properties, as well as the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone involves several steps, including the use of specialized reagents and techniques. The process can be challenging, but with careful attention to detail, high yields of the compound can be obtained.
Applications De Recherche Scientifique
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone has been used in a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(16-6-3-4-10-20-16)22-11-14(12-22)23-17-7-2-1-5-15(17)21-18(23)13-8-9-13/h1-7,10,13-14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYLLKOWBMUPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)


![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)
![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)


![1-(naphthalen-1-ylmethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012973.png)
![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B3012983.png)

![[2-(Benzylamino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3012985.png)
